molecular formula C13H19NO2 B13602043 1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine

1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine

Cat. No.: B13602043
M. Wt: 221.29 g/mol
InChI Key: FPVMWZGXQFGVJX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19NO2 It is characterized by a cyclopentane ring substituted with a 2,5-dimethoxyphenyl group and an amine group

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and cyclopentanone.

    Formation of Intermediate: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with cyclopentanone in the presence of a base to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine can be compared with other similar compounds:

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19NO2/c1-15-10-5-6-12(16-2)11(9-10)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

FPVMWZGXQFGVJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2(CCCC2)N

Origin of Product

United States

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